Tris-succinimidyl aminotriacetate

描述

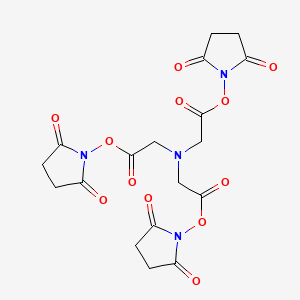

Tris-succinimidyl aminotriacetate is a trifunctional crosslinker that contains three short spacer arms linked to a central nitrogen atom, each ending in an amine-reactive N-hydroxysuccinimide ester group. This compound is widely used in biochemical research for its ability to form stable amide bonds with primary amines, making it a valuable tool for protein crosslinking and other applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tris-succinimidyl aminotriacetate typically involves the reaction of nitrilotriacetic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under anhydrous conditions to prevent hydrolysis of the reactive esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography and stored under dry conditions to maintain its reactivity .

化学反应分析

Types of Reactions: Tris-succinimidyl aminotriacetate primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide ester groups react with amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 to optimize the reactivity of the ester groups .

Common Reagents and Conditions:

Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.

Conditions: Organic solvents like dimethylformamide or dimethyl sulfoxide, anhydrous conditions, pH 7-9.

Major Products: The major products of these reactions are amide-linked conjugates, which are stable and resistant to hydrolysis under physiological conditions .

科学研究应用

Bioconjugation

TSAT is primarily used in bioconjugation processes to link proteins, antibodies, and other biomolecules. This application enhances the development of targeted therapies and diagnostics by enabling the formation of stable conjugates. For example, it has been used to create biotinylated IgG dimers and trimers for immunological studies, which can improve the sensitivity of assays .

Drug Delivery Systems

The compound's ability to form stable conjugates is valuable in creating drug delivery systems that improve the bioavailability and efficacy of therapeutic agents. TSAT facilitates the targeted delivery of drugs, particularly in cancer treatment, where precise targeting can enhance therapeutic outcomes .

Vaccine Development

In vaccine research, TSAT is employed to create conjugate vaccines by linking antigens to carrier proteins. This method can significantly boost immune responses and improve vaccine effectiveness by ensuring that antigens are presented effectively to the immune system .

Fluorescent Labeling

TSAT serves as a tool for fluorescent labeling of biomolecules, aiding in imaging and tracking studies within cellular biology and molecular research. The ability to tag proteins with fluorescent markers allows researchers to visualize protein interactions and dynamics in live cells .

Diagnostic Assays

The compound is utilized in developing diagnostic assays that require the detection of specific biomolecules. By enhancing the sensitivity and specificity of tests, TSAT plays a crucial role in various diagnostic applications, including disease detection and monitoring .

Case Study 1: Immunological Applications

A study demonstrated the use of TSAT for generating biotinylated IgG dimers and trimers. The resulting complexes were purified using gel filtration chromatography and analyzed by SDS-PAGE, showcasing the effectiveness of TSAT in creating functional immunological reagents .

Case Study 2: Vaccine Development

Research on subunit vaccines incorporated TSAT to evaluate how peptide modifications affect immune responses. The study highlighted TSAT's role in enhancing antigen presentation through effective crosslinking with carrier proteins .

Comparative Analysis with Other Crosslinkers

| Crosslinker | Functional Groups | Solubility | Unique Features |

|---|---|---|---|

| This compound | 3 NHS esters | Water-insoluble | Trifunctional; forms three amide bonds simultaneously |

| Disuccinimidyl suberate | 2 NHS esters | Water-soluble | Used for similar applications but with different spacer lengths |

| Bis(sulfosuccinimidyl)suberate | 2 sulfonate groups | Water-soluble | Suitable for aqueous environments |

| Dimethyl pimelimidate | Imidoester groups | Water-soluble | Used for reversible crosslinking applications |

作用机制

The mechanism of action of tris-succinimidyl aminotriacetate involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester groups react with amines to form these bonds, which are resistant to hydrolysis under physiological conditions. This property makes it an effective crosslinking agent for stabilizing protein structures and creating bioconjugates .

相似化合物的比较

Disuccinimidyl suberate: Another crosslinker with two N-hydroxysuccinimide ester groups, used for similar applications but with different spacer arm lengths.

Bis(sulfosuccinimidyl)suberate: A water-soluble crosslinker with sulfonate groups, used for crosslinking in aqueous environments.

Dimethyl pimelimidate: A crosslinker with imidoester groups, used for reversible crosslinking applications.

Uniqueness: Tris-succinimidyl aminotriacetate is unique due to its trifunctional nature, allowing it to form three amide bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and for applications requiring high crosslinking density .

生物活性

Tris-succinimidyl aminotriacetate (TSAT) is a trifunctional crosslinker widely used in biochemical research for its ability to form stable covalent bonds between biomolecules. This article delves into the biological activity of TSAT, focusing on its chemical properties, applications, and relevant case studies that highlight its utility in immunology and protein chemistry.

TSAT is characterized by its trifunctional structure, which includes three NHS-ester groups that react with primary amines to form stable amide bonds. The molecular formula of TSAT is with a molecular weight of 482.36 g/mol. The spacer arms are relatively short, measuring approximately 4.2 Å, which allows for effective crosslinking without steric hindrance. It is important to note that TSAT is non-cleavable and water-insoluble, requiring dissolution in organic solvents such as DMF or DMSO before use .

The primary mechanism through which TSAT exerts its biological activity involves the formation of covalent bonds with lysine residues in proteins. This reaction can significantly alter protein structure and function, making it a valuable tool in the study of protein interactions and stability. The NHS-ester groups are highly reactive at physiological pH (7-9), facilitating efficient crosslinking under mild conditions .

Applications in Research

TSAT has been employed in various applications within biochemical research:

- Vaccine Development : TSAT has been utilized to enhance the immunogenicity of peptide-based vaccines by crosslinking antigens to carrier proteins. This modification can improve the presentation of antigens to immune cells, thereby enhancing the immune response .

- Protein Interaction Studies : Researchers use TSAT to create multimeric protein complexes that allow for the study of nearest-neighbor interactions among proteins. This is crucial for understanding complex biological processes such as signal transduction and enzyme regulation .

- Dendritic Polymer Construction : TSAT serves as a core molecule for constructing dendritic polymers, which have applications in drug delivery systems and nanomedicine due to their enhanced cellular uptake and targeting capabilities .

Immunological Studies

A notable study investigated the use of TSAT in formulating a subunit vaccine against cancer. Mice were immunized with a peptide linked via TSAT to enhance T cell responses. The results indicated that the crosslinked peptide significantly improved the activation of dendritic cells and T cell proliferation compared to unmodified peptides. Flow cytometry analysis demonstrated increased expression of MHC class I molecules and co-stimulatory markers on dendritic cells, indicating enhanced antigen presentation capabilities .

Protein Stability Enhancement

In another study, researchers assessed the impact of TSAT on the stability of a specific protein involved in metabolic pathways. By crosslinking this protein with TSAT, they observed an increase in thermal stability and resistance to proteolytic degradation. This finding suggests that TSAT can be used not only for studying protein interactions but also for stabilizing proteins for therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.36 g/mol |

| Spacer Arm Length | 4.2 Å |

| Solubility | DMF, DMSO |

| Reactive Groups | NHS ester (three ends) |

| Crosslinking Type | Homotrifunctional |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for TSAT-mediated crosslinking of elastin-like polypeptides (ELPs)?

TSAT reacts with primary amines (e.g., lysine residues) in proteins or polypeptides under mildly alkaline conditions (pH 7–9). For ELP crosslinking, dissolve TSAT in anhydrous DMSO or DMF (5–10 mM) to ensure solubility before adding it to the aqueous ELP solution. Maintain a molar ratio of TSAT:ELP lysine residues between 1:1 and 1:3 to balance crosslinking density and unreacted reagent toxicity. Incubate at 4–25°C for 1–24 hours, depending on the desired hydrogel stiffness. Post-reaction, dialyze or purify the product to remove excess crosslinker .

Q. How does TSAT compare to other amine-reactive crosslinkers like DSS or BS3 in forming ELP hydrogels?

TSAT’s trifunctional NHS-ester groups enable three-dimensional crosslinking, creating denser networks compared to bifunctional crosslinkers (e.g., DSS, BS3). This results in hydrogels with higher complex shear modulus (|G*| ≈ 1–10 kPa for TSAT vs. 0.1–1 kPa for DSS/BS3). However, TSAT’s shorter spacer arms may reduce flexibility, potentially affecting cell infiltration in tissue engineering applications. Validate mechanical properties via rheometry and compare degradation rates using mass-loss assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between improved mechanical properties and rapid degradation in TSAT-crosslinked ELP hydrogels?

TSAT-crosslinked ELPs exhibit high initial stiffness but degrade faster due to hydrolytic cleavage of amide bonds in vivo. To address this, (i) optimize crosslinker concentration to avoid over-stiffening, (ii) incorporate protease-resistant ELP sequences, or (iii) use hybrid crosslinking (e.g., TSAT + enzymatic transglutaminase). For example, combining TSAT with tTG increased hydrogel stability by 30% in goat osteochondral defect models .

Q. What strategies mitigate potential toxicity of TSAT in in situ crosslinking for tissue engineering?

TSAT’s cytotoxicity arises from unreacted NHS esters. Mitigation approaches include:

- Dosage control : Use sub-stoichiometric TSAT:amine ratios (e.g., 1:2) to minimize free crosslinker.

- Scavengers : Add excess glycine or Tris buffer post-reaction to quench residual esters.

- Alternative delivery : Pre-crosslink ELP-TSAT conjugates ex vivo, then inject as pre-formed microgels.

- Enzymatic augmentation : Combine TSAT with transglutaminase to reduce required crosslinker concentration .

Q. How should researchers analyze TSAT crosslinking efficiency and network topology?

- Efficiency : Quantify free amines pre/post crosslinking via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay. A 70–90% reduction in free amines indicates successful crosslinking.

- Topology : Use small-angle X-ray scattering (SAXS) to measure mesh size (typically 10–50 nm for TSAT-ELPs) and cryo-SEM for pore structure visualization.

- Stability : Perform accelerated degradation studies in PBS with 0.1% collagenase at 37°C to simulate enzymatic breakdown .

Q. How can TSAT crosslinking be integrated with other methods to enhance biomaterial functionality?

- Physical-chemical hybrids : Combine TSAT with temperature-triggered ELP coacervation (e.g., VPGKG repeats) to create dual-network hydrogels. This improves injectability while maintaining mechanical strength.

- Photocrosslinking : Functionalize ELPs with methacrylate groups post-TSAT crosslinking for UV-tunable stiffness.

- Bioorthogonal chemistry : Introduce tetrazine or DBCO moieties into TSAT-crosslinked networks for click-functionalization with growth factors .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIJYHIEQLQITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399961 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-72-5 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。